
Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route might involve the alkylation of piperidine with 2,3-dichlorobenzyl chloride, followed by the introduction of a methoxymethyl group. The final step could involve the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate would depend on its specific application. In a medicinal context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-benzylpiperidine-1-carboxylate: Similar structure but lacks the dichloro and methoxymethyl groups.
Tert-butyl 4-(2-chlorobenzyl)piperidine-1-carboxylate: Contains only one chlorine atom on the benzyl group.
Tert-butyl 4-(2,3-dichlorobenzyl)piperidine-1-carboxylate: Lacks the methoxymethyl group.
Uniqueness
The presence of both the 2,3-dichlorobenzyl and methoxymethyl groups in Tert-butyl 4-(2,3-dichlorobenzyl)-4-(methoxymethyl)piperidine-1-carboxylate may confer unique chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C19H27Cl2NO3 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2,3-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H27Cl2NO3/c1-18(2,3)25-17(23)22-10-8-19(9-11-22,13-24-4)12-14-6-5-7-15(20)16(14)21/h5-7H,8-13H2,1-4H3 |
InChI Key |
LWHSKUNVXNQLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C(=CC=C2)Cl)Cl)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)

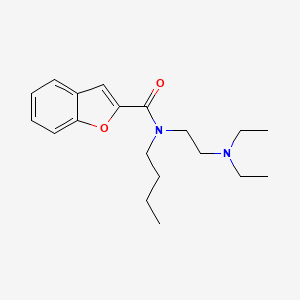
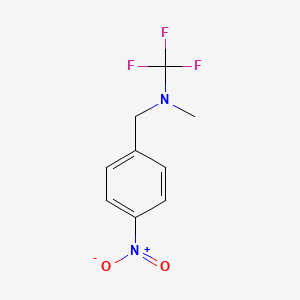
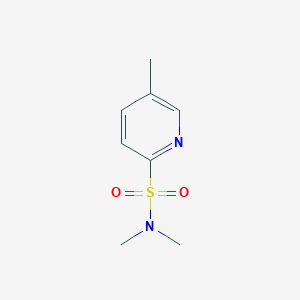

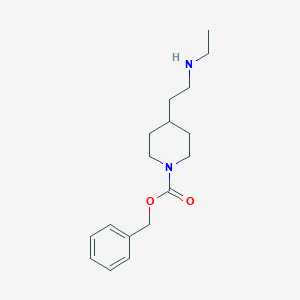
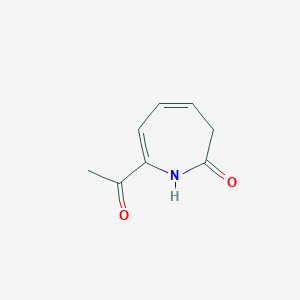

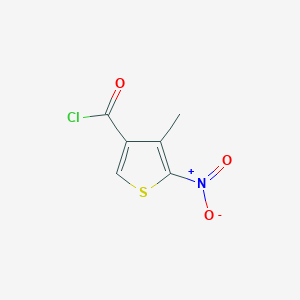
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)

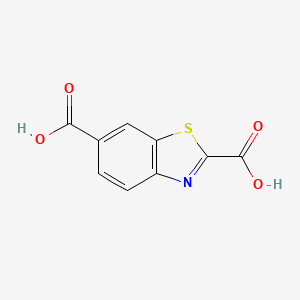
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)
